molecular formula C6H5BrO3 B6234915 methyl 4-bromofuran-3-carboxylate CAS No. 2069255-21-4

methyl 4-bromofuran-3-carboxylate

Cat. No.: B6234915
CAS No.: 2069255-21-4
M. Wt: 205
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Description

Methyl 4-bromofuran-3-carboxylate (CAS 2069255-21-4) is a high-value, heteroaromatic building block extensively used in medicinal chemistry and pharmaceutical research. Its core value lies in its molecular structure, which incorporates both a reactive bromine atom and a methyl ester group on a furan ring, making it a versatile intermediate for constructing complex molecules through various cross-coupling and functional group transformation reactions . This compound is part of a critical class of 3,4-disubstituted furans researched for the development of novel bioactive molecules . Specifically, furan scaffolds are investigated as key components in the synthesis of potential neuroactive agents. Research into heteroaromatic γ-aminobutyric acid (GABA) analogues, which aim to modulate the GABA neurotransmitter system for neurological conditions, utilizes such advanced building blocks . The bromine atom serves as an excellent leaving group for further elaboration, such as metal-catalyzed cross-couplings, while the ester can be hydrolyzed to the corresponding acid or transformed into other functional groups, enabling its integration into a wide array of potential drug candidates . This compound is provided for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with care, referring to the supplied Safety Data Sheet for detailed hazard and handling information .

Properties

CAS No.

2069255-21-4

Molecular Formula

C6H5BrO3

Molecular Weight

205

Purity

95

Origin of Product

United States

Synthetic Strategies and Methodologies for Methyl 4 Bromofuran 3 Carboxylate and Analogues

Direct Synthetic Approaches to Methyl 4-Bromofuran-3-carboxylate

A likely precursor for this synthesis is methyl furan-3-carboxylate. The challenge lies in achieving regioselective bromination at the C4 position. Direct bromination of furan (B31954) itself often leads to a mixture of products, including polybrominated species, due to the high reactivity of the furan ring. However, the electron-withdrawing nature of the carboxylate group at the C3 position deactivates the adjacent C2 and C4 positions to some extent, which can influence the regioselectivity of electrophilic substitution.

A general approach would involve the treatment of methyl furan-3-carboxylate with a brominating agent under controlled conditions.

Table 1: Plausible Reagents for Direct Bromination

Brominating AgentPotential Reaction Conditions
N-Bromosuccinimide (NBS)Inert solvent (e.g., CCl₄, THF), often with a radical initiator or in the dark to control the reaction pathway.
Bromine (Br₂)In a solvent like acetic acid or chloroform, potentially at low temperatures to manage reactivity. mdpi.com

Following the bromination, the desired this compound would need to be isolated from any isomeric byproducts, such as methyl 2-bromofuran-3-carboxylate or methyl 5-bromofuran-3-carboxylate, through chromatographic techniques.

Precursor-Based Synthesis of Substituted Furan Carboxylates

A more controlled and widely documented approach to obtaining specifically substituted furans involves the use of pre-functionalized starting materials.

From Furan-2-carboxylic Acids and Derivatives

Furan-2-carboxylic acid and its derivatives are common starting materials for the synthesis of various substituted furans. While not a direct route to a 3-carboxylate, these precursors are instrumental in creating a variety of substitution patterns on the furan ring. For instance, furan-2-carboxylic acid can be converted to furan-2,5-dicarboxylic acid, demonstrating the functionalization of the furan ring starting from a carboxylated precursor. researchgate.net

Utilization of Dibromofuran Intermediates

Dibrominated furans serve as versatile intermediates in the synthesis of specifically substituted bromofurans. For example, 3,4-dibromofuran (B150810) can be selectively functionalized to introduce other substituents. A known synthesis of 3-bromofuran (B129083) proceeds via the ortho-metalation of 3,4-dibromofuran with butyllithium, followed by quenching. wikipedia.org This highlights the principle of using a dibrominated scaffold to achieve a desired monobrominated product.

A similar strategy could be envisioned for the synthesis of 4-bromofuran-3-carboxylic acid, the precursor acid to the target ester. Starting with a dibromofuran, one bromine atom could be selectively replaced by a carboxyl group or a precursor to it, leaving the other bromine atom in the desired position. For instance, the reaction of methyl 4,5-dibromofuran-2-carboxylate with isopropylmagnesium chloride has been used to prepare methyl 4-bromofuran-2-carboxylate, showcasing the selective removal of a bromine atom. mdpi.com

Regioselective Bromination and Esterification Techniques

The successful synthesis of this compound hinges on two key transformations: regioselective bromination and esterification.

Regioselective Bromination: The introduction of a bromine atom at a specific position on the furan ring is crucial. In the context of a furan-3-carboxylate, the directing effects of the ester group influence the position of electrophilic attack. The bromination of various substituted 3-methylindoles has been shown to be highly regioselective, proceeding via either electrophilic or free radical mechanisms depending on the conditions, providing a parallel for achieving selectivity in furan systems. ntu.edu.sg The use of N-bromosuccinimide (NBS) is a common method for achieving selective bromination. ntu.edu.sg

Esterification: The conversion of the corresponding carboxylic acid, 4-bromofuran-3-carboxylic acid, to its methyl ester is a standard chemical transformation. The Fischer esterification is a widely used method, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comathabascau.ca

Table 2: Common Esterification Methods

MethodReagentsGeneral Conditions
Fischer EsterificationCarboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄)Refluxing in excess alcohol. masterorganicchemistry.commasterorganicchemistry.comyoutube.comathabascau.cachemguide.co.uk
From Acid HalidesAcid chloride, alcoholOften in the presence of a non-nucleophilic base.
Alkylation of CarboxylateCarboxylate salt, alkyl halide (e.g., methyl iodide)In a suitable solvent like DMF or THF.

Catalytic Methods in Furan Carboxylate Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Approaches

Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of furans. These methods often proceed under mild conditions and allow for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are effective for introducing functional groups onto the furan core. mdpi.com A notable example is the palladium-catalyzed coupling of 1,3-dicarbonyl compounds with aryl and alkyl halides, which allows for specific substitutions on the furan ring. mdpi.com

More advanced palladium-catalyzed methods include three-component condensation reactions. For instance, a mild and regiocontrolled synthesis of multisubstituted furans has been achieved through the Pd(OAc)₂-catalyzed room-temperature condensation of an alkynylbenziodoxole, a carboxylic acid, and an enolizable ketimine. ntu.edu.sgdntb.gov.ua This approach allows for a highly modular and flexible synthesis of variously substituted furans. ntu.edu.sgdntb.gov.ua

Furthermore, palladium-catalyzed cyclization of acetylenic ketones provides another route to substituted furans. acs.org The palladium-catalyzed carbonylation of hydroxyl-substituted 3-iodofurans has also been utilized to prepare highly substituted lactone- and ester-containing furans. documentsdelivered.com These examples underscore the versatility of palladium catalysis in accessing a diverse range of furan derivatives, including those with carboxylic ester functionalities.

Table 3: Examples of Palladium-Catalyzed Furan Synthesis

Reaction TypeCatalyst SystemStarting MaterialsProduct Type
One-Pot SynthesisPdCl₂(CH₃CN)₂ / CuCl₂1,3-Dicarbonyl compounds, Alkenyl bromidesFunctionalized furans mdpi.com
Three-Component CondensationPd(OAc)₂Alkynylbenziodoxole, Carboxylic acid, Enolizable ketimineMultisubstituted furans ntu.edu.sgdntb.gov.ua
Cyclization of Acetylenic KetonesPalladium CatalystAcetylenic ketonesSubstituted furans acs.org
Carbonylation of Hydroxyl-substituted 3-iodofuransPalladium CatalystHydroxyl-substituted 3-iodofuransFuran esters and lactones documentsdelivered.com

Other Transition Metal Catalysis

While palladium catalysis is a prominent strategy, other transition metals, including gold, silver, and rhodium, have emerged as powerful catalysts for the synthesis of substituted furans. These metals often exhibit unique reactivity and offer alternative pathways for the construction of the furan ring, including the potential for synthesizing this compound and its analogs. This section explores selected examples of such non-palladium transition metal-catalyzed methodologies.

Gold-Catalyzed Synthesis

Gold catalysts, particularly Au(I) and Au(III) species, have gained significant attention for their ability to activate alkynes and allenes towards nucleophilic attack, facilitating a variety of cyclization reactions to form furans.

One notable approach involves the gold-catalyzed cycloisomerization of haloallenyl ketones. researchgate.net This methodology is particularly relevant as it directly installs a halogen onto the furan ring. The reaction proceeds through the activation of the allene (B1206475) by the gold catalyst, followed by an intramolecular attack of the ketone oxygen to form the furan ring. A proposed pathway for the synthesis of a 4-bromofuran derivative using this method is illustrated below. While the specific synthesis of this compound using this method has not been detailed, the general principle of using a bromo-substituted allenyl ketone precursor could be adapted. For instance, a suitably substituted haloallenyl ketone could undergo cyclization to furnish the 4-bromofuran core.

Table 1: Gold-Catalyzed Cycloisomerization of Haloallenyl Ketones

Catalyst Substrate Product Conditions Reference
AuCl₃ (1-3 mol%) Haloallenyl ketones Halofurans Toluene, room temp. researchgate.net
Au(PEt₃)Cl (1-5 mol%) Haloallenyl ketones Halofurans Toluene, room temp. researchgate.net

Another versatile gold-catalyzed method involves the reaction of N-tosylpropargyl amines with 1,3-dicarbonyl compounds. mdpi.com This reaction proceeds via a gold-catalyzed propargylic substitution followed by cycloisomerization to yield highly substituted furans. By selecting the appropriate 1,3-dicarbonyl precursor, such as a β-ketoester, this method could be employed to generate furan-3-carboxylates. The introduction of a bromine atom at the 4-position would require a starting N-tosylpropargyl amine with a bromine substituent at the eventual C4 position of the furan ring.

Silver-Catalyzed Synthesis

Silver catalysts, often in the form of Ag(I) salts, are effective in promoting the cyclization of various acyclic precursors to form furans. benthamscience.comrsc.orgrsc.org These reactions often proceed under mild conditions.

A relevant silver-catalyzed approach is the cyclization of allenyl ketones and aldehydes. rsc.org Similar to the gold-catalyzed variant, silver(I) salts can catalyze the conversion of these substrates into furans. The synthesis of a 4-bromofuran derivative would necessitate a bromo-substituted allenyl ketone.

Furthermore, silver-mediated oxidative C-H/C-H functionalization presents a modern strategy for constructing polysubstituted furans. acs.org This method involves the coupling of 1,3-dicarbonyl compounds with terminal alkynes. To adapt this for the synthesis of this compound, one could envision the reaction of a β-ketoester with a bromo-substituted terminal alkyne, although the regioselectivity of such a reaction would be a critical factor.

Table 2: Silver-Catalyzed Furan Synthesis

Catalyst Reactants Product Type Key Features Reference(s)
Ag(I) salts Allenyl ketones/aldehydes Substituted furans Conversion of acyclic precursors rsc.org

Rhodium-Catalyzed Synthesis

Rhodium catalysts have proven effective for the synthesis of functionalized furans, including furan-3-carboxylates. researchgate.net One approach involves the rhodium(III)-catalyzed annulation of α,β-unsaturated oximes with aldehydes. nih.gov This method allows for the convergent synthesis of a variety of furan derivatives.

More directly applicable is the Rh(III)-catalyzed synthesis of functionalized furan-3-carboxylates through a base-promoted oxidative C-C and C-O bond formation. researchgate.net This approach accommodates a range of functional groups, including halogens, suggesting its potential for the synthesis of halogenated furan-3-carboxylates. While a specific example for this compound is not provided, the methodology's tolerance for halogens makes it a promising avenue for investigation.

Another rhodium-catalyzed strategy involves the tandem cyclization of acrylic acids with α-diazocarbonyl compounds. thieme-connect.com In this process, the carboxylic acid group of the acrylic acid directs the vinylic C-H functionalization and is subsequently removed. This allows for the formation of trisubstituted furans.

Finally, the rhodium-catalyzed reaction of N-sulfonyl-1,2,3-triazoles bearing a tethered carbonyl group provides an efficient route to highly functionalized furans. dntb.gov.uarsc.org This transformation proceeds via the intramolecular trapping of an α-imino rhodium carbene. The substitution pattern of the resulting furan is dictated by the structure of the starting triazole.

Table 3: Rhodium-Catalyzed Synthesis of Substituted Furans

Catalyst System Reactants Product Type Key Features Reference(s)
[Cp*RhCl₂]₂ / CsOAc Acrylic acids and α-diazocarbonyl compounds Trisubstituted furans Tandem cyclization with traceless directing group thieme-connect.com
Rh(III) catalyst α,β-Unsaturated oximes and aldehydes Substituted furans Convergent synthesis via C-H bond addition nih.gov
Rh(III) catalyst / Base Not specified Functionalized furan-3-carboxylates Oxidative C-C and C-O bond formation, halogen tolerance researchgate.net

Reactivity and Chemical Transformations of Methyl 4 Bromofuran 3 Carboxylate

Cross-Coupling Reactions

The carbon-bromine bond in methyl 4-bromofuran-3-carboxylate serves as a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of a wide array of functionalized molecules.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.org While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similar brominated furan (B31954) derivatives suggests its high potential as a substrate in such transformations. For instance, the Suzuki-Miyaura coupling of 3-bromofuranone derivatives with various boronic acids has been successfully demonstrated. rsc.org

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org It is anticipated that this compound would readily participate in these reactions with a variety of aryl- and heteroarylboronic acids.

Table 1: Postulated Suzuki-Miyaura Coupling of this compound

Entry Arylboronic Acid Catalyst Base Solvent Product
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O Methyl 4-phenylfuran-3-carboxylate
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane Methyl 4-(4-methoxyphenyl)furan-3-carboxylate

This table represents hypothetical reactions based on established Suzuki-Miyaura coupling protocols for similar substrates. Specific yields and reaction conditions would require experimental verification.

Heck Reaction Applications

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. While direct experimental data for the Heck reaction of this compound is limited in the available literature, the reactivity of other bromofurans indicates its suitability as a substrate. For example, the Heck coupling of aryl bromides with alkenes like styrene (B11656) and methyl acrylate (B77674) is a well-established transformation. researchgate.net

It is expected that this compound would undergo Heck coupling with various alkenes in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the ester group might influence the reaction conditions required.

Table 2: Postulated Heck Reaction of this compound

Entry Alkene Catalyst Base Solvent Product
1 Styrene Pd(OAc)₂ Et₃N DMF Methyl 4-((E)-2-phenylvinyl)furan-3-carboxylate
2 Ethyl acrylate Pd(OAc)₂ / P(o-tolyl)₃ NaOAc DMAc Ethyl (E)-3-(3-(methoxycarbonyl)furan-4-yl)acrylate

This table illustrates potential Heck reaction outcomes based on known protocols. Experimental validation is necessary to determine actual yields and optimal conditions.

Other Transition Metal-Mediated Couplings

Beyond the Suzuki-Miyaura and Heck reactions, this compound is a potential substrate for a variety of other transition metal-mediated cross-coupling reactions, expanding its synthetic utility.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form a substituted alkyne. wikipedia.org Given the reactivity of aryl bromides in Sonogashira couplings, it is highly probable that this compound would react with terminal alkynes like phenylacetylene (B144264) or trimethylsilylacetylene (B32187) to yield the corresponding alkynylated furan derivatives. wikipedia.orgresearchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for an organic halide. organic-chemistry.orgwikipedia.org The reaction is known for its tolerance of a wide range of functional groups. This compound is expected to undergo Stille coupling with various organostannanes, such as tributyl(vinyl)stannane, to introduce new carbon-carbon bonds at the 4-position of the furan ring. uwindsor.ca

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. rsc.org It is a powerful method for the synthesis of arylamines. This compound could likely be coupled with a variety of primary and secondary amines, such as morpholine, under standard Buchwald-Hartwig conditions to produce the corresponding 4-aminofuran derivatives. researchgate.net

Nucleophilic Substitution Pathways

While less common than cross-coupling reactions for aryl bromides, nucleophilic aromatic substitution (SNAr) can occur on electron-deficient aromatic rings. The presence of the electron-withdrawing methyl ester group at the 3-position of the furan ring in this compound could potentially facilitate the displacement of the bromide by strong nucleophiles. However, such reactions often require harsh conditions and the furan ring itself can be sensitive to certain nucleophiles.

Potential nucleophilic substitution reactions could involve alkoxides (e.g., sodium methoxide) to form alkoxyfurans or thiolates (e.g., sodium thiophenoxide) to yield thioethers. The success of these reactions would be highly dependent on the reaction conditions and the stability of the furan ring under those conditions.

Electrophilic Aromatic Substitution Reactions

Furan is an electron-rich heterocycle and typically undergoes electrophilic aromatic substitution readily. However, the reactivity of the furan ring in this compound is significantly influenced by the presence of both a deactivating bromo substituent and an electron-withdrawing ester group. These groups decrease the electron density of the furan ring, making electrophilic substitution more challenging compared to unsubstituted furan.

Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely require forcing conditions and may lead to a mixture of products or decomposition. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comresearchgate.netnih.gov The directing effects of the existing substituents would also play a crucial role in determining the position of any incoming electrophile.

Cycloaddition Reactions Involving Furan Rings

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net The aromaticity of the furan ring makes it less reactive as a diene compared to non-aromatic dienes, and the Diels-Alder reaction with furans is often reversible. The presence of the electron-withdrawing ester group on the furan ring in this compound would further decrease its reactivity as a diene in a normal-electron-demand Diels-Alder reaction.

However, reaction with highly reactive dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), could potentially lead to cycloaddition products. researchgate.netias.ac.in The regioselectivity and stereoselectivity of such a reaction would be influenced by the electronic and steric effects of the substituents on the furan ring. It is also possible for furan derivatives to participate in other types of pericyclic reactions under specific conditions.

Functional Group Interconversions on the Ester Moiety

The ester functional group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a range of derivatives.

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-bromofuran-3-carboxylic acid. This transformation is typically achieved through saponification, which involves heating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like methanol (B129727) or ethanol, followed by acidification. google.com The general conditions for the hydrolysis of isothiazole (B42339) carboxamides to their corresponding carboxylic acids have also been reported, which involves reaction with sodium nitrite (B80452) in trifluoroacetic acid. mdpi.com While this is a different starting material, it highlights a potential route for the transformation of related functional groups.

ReactantReagentsProduct
This compound1. NaOH or KOH, H₂O/MeOH 2. H₃O⁺4-Bromofuran-3-carboxylic acid

Table 1: Hydrolysis of this compound

The ester functionality of this compound can be reduced to a primary alcohol, (4-bromofuran-3-yl)methanol. This reduction is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The reaction with LiAlH₄ proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. chemistrysteps.com

Beyond reduction, the ester group can be converted to other derivatives. For instance, transesterification can be used to create different alkyl esters by reacting this compound with another alcohol in the presence of an acid or base catalyst. gcms.cz Amides can also be synthesized by reacting the ester with an amine.

ReactantReagentProduct
This compound1. LiAlH₄, Et₂O 2. H₂O(4-bromofuran-3-yl)methanol

Table 2: Reduction of this compound

Bromine Migration and Halogen Dance Reactions

Substituted bromofurans can undergo a type of rearrangement known as a "halogen dance" reaction. ic.ac.ukwhiterose.ac.uk This reaction involves the migration of a halogen atom around the aromatic ring, typically catalyzed by a strong base like an alkali amide. ic.ac.uk For this compound, treatment with a base such as lithium diisopropylamide (LDA) could potentially lead to the migration of the bromine atom to an adjacent, deprotonated position on the furan ring. researchgate.netclockss.org The exact outcome of such a reaction would depend on the specific reaction conditions and the relative stability of the possible organometallic intermediates. researchgate.net This type of reaction is a powerful tool for accessing substituted isomers that may be difficult to synthesize through other methods. researchgate.netclockss.org

Acid-Catalyzed Transformations and Rearrangements

Furan derivatives are known to undergo various transformations and rearrangements under acidic conditions. consensus.appresearchgate.netresearchgate.net The furan ring is susceptible to ring-opening reactions in the presence of acid, which can lead to the formation of dicarbonyl compounds. researchgate.net For example, the acid-catalyzed solvolysis of 2-acetylfuran (B1664036) oxime toluene-p-sulphonate in methanol results in the formation of methyl 4,5-dioxohexanoate through a dihydrofuran intermediate. researchgate.net It is plausible that this compound could undergo similar acid-catalyzed ring-opening or rearrangement reactions, potentially leading to a variety of linear or alternative cyclic structures. consensus.appresearchgate.net The specific products formed would be dependent on the reaction conditions, including the strength of the acid and the solvent used. google.comresearchgate.net

Radical Reactions and Atmospheric Oxidation Pathways of Furan Systems

The furan ring is susceptible to radical reactions, and its atmospheric oxidation has been a subject of study. documentsdelivered.comacs.orgnih.gov The atmospheric oxidation of furan and its derivatives is primarily initiated by hydroxyl (OH) radicals. documentsdelivered.comacs.orgnih.gov The reaction typically begins with the addition of the OH radical to the C2 or C5 position of the furan ring, forming a radical adduct. documentsdelivered.comacs.orgnih.gov This adduct can then undergo further reactions, including ring-opening to form unsaturated 1,4-dicarbonyl compounds, or reaction with molecular oxygen to yield ring-retaining products like 5-hydroxy-2-furanone derivatives. documentsdelivered.comacs.orgnih.gov

In addition to atmospheric oxidation, the bromine atom on this compound introduces the possibility of other radical reactions. For example, radical bromination reactions often involve the homolytic cleavage of a C-Br bond or the abstraction of a hydrogen atom by a bromine radical. libretexts.orgtransformationtutoring.com While the furan ring itself can react with radicals, the presence of the bromine atom could influence the regioselectivity and the types of radical reactions that occur.

Reaction TypeDescriptionPotential Outcome for Furan Systems
Atmospheric Oxidation Initiated by OH radicals, leading to the formation of radical adducts.Ring-opening to form dicarbonyls or formation of hydroxylated and other oxygenated furan derivatives. documentsdelivered.comacs.orgnih.gov
Radical Halogenation Involves the reaction with halogen radicals, often generated from sources like Br₂ with light. transformationtutoring.comyoutube.comPotential for further substitution on the furan ring or reactions involving the existing bromine atom.

Table 3: Potential Radical Reactions of Furan Systems

Applications of Methyl 4 Bromofuran 3 Carboxylate in Complex Molecule Synthesis

Utility as a Key Building Block for Heterocyclic Systems

The structure of methyl 4-bromofuran-3-carboxylate makes it an adept building block for creating more elaborate heterocyclic systems. The presence of the bromine atom at the 4-position and the ester at the 3-position allows for regioselective reactions, guiding the formation of specific isomers.

A notable application is in the synthesis of 3,4-disubstituted furans through a tandem inverse electron demand Diels-Alder (iEDDA) and retro-Diels-Alder (rDA) reaction sequence. nih.gov In this methodology, a substituted 7-oxanorbornadiene (B1225131) acts as an intermediate. The reaction of this intermediate with an electron-poor tetrazine triggers the sequence, ultimately yielding a β-substituted furan (B31954). nih.gov Research has demonstrated the efficient preparation of this compound itself through this pathway, achieving a high yield. nih.gov This highlights its role not just as a starting material but also as a target molecule in the development of new synthetic methods for accessing substituted furans. nih.gov The ability to introduce substituents at the otherwise less accessible β-positions (C3 and C4) of the furan ring is a significant advantage of this approach. nih.gov

Table 1: Synthesis of this compound via Tandem Cycloaddition

Starting MaterialsReagentsReaction TypeProductYield
Methyl 2-(furan-3-yl)-2-oxoacetateN/AHeteronorbornadiene formation intermediate4-Bromo-7-oxanorbornadiene-2,3-dicarboxylateN/A
4-Bromo-7-oxanorbornadiene intermediate3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (DPTz)iEDDA/rDA/rDAThis compound83% nih.gov

Role in the Synthesis of Advanced Organic Intermediates

The reactivity of this compound positions it as a valuable precursor for advanced organic intermediates across several fields of chemical research.

In pharmaceutical chemistry, the furan nucleus is a component of many biologically active compounds. Halogenated derivatives like this compound are particularly useful as they serve as versatile scaffolds for building potential drug candidates. The carbon-bromine bond can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.

Research into benzofuran (B130515) derivatives, for which furan compounds are precursors, demonstrates this potential. For instance, various synthesized brominated benzofuran derivatives have been evaluated for their cytotoxic activity against cancer cell lines. nih.gov Studies have shown that the presence and position of bromine atoms on a benzofuran scaffold can significantly influence the compound's biological activity. nih.gov Although these studies may not start directly from this compound, they exemplify the strategic use of brominated heterocyclic cores in medicinal chemistry to develop compounds with potential therapeutic value, such as anticancer agents. nih.govresearchgate.net The synthesis of such compounds often involves the creation of a benzofuran ring system, a structure for which substituted furans are key starting materials. researchgate.net

Table 2: Cytotoxic Activity of Related Brominated Benzofuran Derivatives

CompoundCell Line (Leukemia)Cell Line (Cervix Carcinoma)
1c Significant ActivitySignificant Activity
1e Significant ActivitySignificant Activity
2d Significant ActivitySignificant Activity
3a Significant ActivitySignificant Activity
3d Significant ActivitySignificant Activity
Source: Adapted from research on the cytotoxicity of new benzofuran derivatives. nih.gov

Similar to its role in pharmaceuticals, this compound is a valuable starting material in the synthesis of intermediates for the agrochemical industry. a2bchem.com The development of new pesticides and herbicides often relies on the creation of novel molecular structures with high efficacy and target specificity. The furan ring is a known toxophore in certain classes of agrochemicals.

The ability to use cross-coupling reactions on the bromo-substituted position allows chemists to systematically modify the structure and tune its biological properties. a2bchem.com By attaching different chemical moieties, researchers can optimize for factors such as potency, environmental persistence, and selectivity, which are critical for developing effective and safe agricultural products. The versatility of brominated furans enables the efficient construction of complex molecules for screening as potential agrochemicals. a2bchem.com

In the field of material science, conjugated organic molecules are sought after for their electronic and photophysical properties, which are useful in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furan-containing polymers and small molecules can be important components of these advanced materials.

This compound can serve as a monomer or a precursor to a monomer in the synthesis of such materials. a2bchem.combldpharm.com The bromo-functionality is a key reactive handle for polymerization reactions, particularly palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings, which are workhorse methods for creating conjugated polymer backbones. By incorporating the furan-3-carboxylate unit, researchers can influence the electronic properties, solubility, and morphology of the resulting materials. a2bchem.com

Strategic Incorporation into Natural Product Synthetic Routes

The furan ring is a structural motif present in a number of natural products, many of which exhibit significant biological activity. While direct use of this compound in a completed total synthesis is not widely documented in readily available literature, its potential as a strategic building block is clear. Benzofuran derivatives, for example, constitute a major group within nature's collection of biologically active heterocycles. researchgate.net

Synthetic chemists can use this compound to construct the core furan or a subsequent benzofuran structure found in a natural product or its analogs. The compound's functional handles—the bromine atom and the ester—allow for the controlled, stepwise addition of other structural components of a target molecule. This approach is particularly valuable for synthesizing analogs of natural products to conduct structure-activity relationship (SAR) studies, helping to identify the key structural features responsible for their biological effects.

Development of Novel Molecular Scaffolds

Perhaps the broadest application of this compound is in the generation of novel molecular scaffolds. A molecular scaffold is a core structure upon which diverse functional groups can be placed, leading to libraries of new compounds for screening in drug discovery and other areas. The reactivity of this building block allows for the exploration of new chemical space.

The tandem cycloaddition chemistry used to produce 3,4-disubstituted furans is a prime example of its use in creating novel scaffolds that are not easily accessible through other means. nih.gov By varying the reaction partners, a wide array of furans with unique substitution patterns can be generated from this basic framework. These new scaffolds can then be further elaborated using the ester and bromo-functionalities, providing chemists with a powerful tool to design and synthesize next-generation molecules for a wide range of applications.

Mechanistic Investigations of Reactions Involving Methyl 4 Bromofuran 3 Carboxylate

Elucidation of Reaction Mechanisms in Cross-Coupling

Cross-coupling reactions are fundamental transformations in organic synthesis, and understanding their mechanisms is key to their broad application. The Suzuki-Miyaura cross-coupling, for instance, is a powerful method for forming carbon-carbon bonds. ubc.ca Mechanistic investigations often employ real-time monitoring to understand the intricate steps of the catalytic cycle. ubc.ca While specific studies on methyl 4-bromofuran-3-carboxylate are not extensively detailed in the provided results, the general principles of cross-coupling mechanisms are applicable.

In nickel-catalyzed cross-coupling reactions, mechanistic studies have pointed towards the involvement of radical pathways. For example, some transformations are understood to proceed via a radical rebound pathway mediated by a nickel(III) intermediate. researchgate.net This involves a homolytic substitution (SH2) process, which is a departure from more conventional cross-coupling paradigms. researchgate.net The specific nature of the mechanism can be influenced by various factors, including the choice of base, which can modulate the valence state of the nickel catalyst and direct the reaction towards different stereoisomeric products. researchgate.net

The general catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which would be analogous for a substrate like this compound, typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate.

Transmetalation: The organoboron compound (boronic acid or ester) transfers its organic group to the palladium(II) complex, a step often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Temporal profiling of such reactions provides valuable data for a deeper mechanistic understanding. ubc.ca

Studies on Reaction Pathways and Intermediates in Functionalization

The functionalization of furan (B31954) rings can proceed through various pathways, often involving the formation of distinct intermediates. For instance, in the synthesis of substituted furan-3-carboxylates from ethyl 3-bromo-3-nitroacrylate, the reaction is proposed to proceed through the initial formation of a Michael adduct. researchgate.net This is followed by an intramolecular O-alkylation involving an enol hydroxyl and a bromonitromethyl group to form a 2-nitro-2,3-dihydrofuran-3-carboxylate intermediate. researchgate.net Subsequent treatment with a base like potassium acetate (B1210297) can then lead to the final substituted furan-3-carboxylate product. researchgate.net

In other functionalization reactions, such as those involving carbanions, the formation of anionic σ-adducts as intermediates has been identified. For example, the reaction of carbanions with 4-nitrobenzofuroxan leads to the formation of such adducts, which can then undergo further transformations like the elimination of a sulfinic acid. researchgate.net While not directly involving this compound, these studies on related furan systems provide insight into potential reaction pathways and the types of intermediates that may be formed. The stability and reactivity of these intermediates are crucial in determining the final product distribution.

Analysis of Regioselectivity and Stereoselectivity Control

Controlling regioselectivity and stereoselectivity is a significant challenge in the synthesis of substituted furans. The inherent reactivity of the furan ring can lead to a mixture of products if not properly controlled. In the context of direct C-H functionalization of heteroarenes, achieving site-selectivity can be particularly challenging. researchgate.net For 3-substituted heteroarenes, differentiating between the C2 and C5 positions requires carefully chosen catalyst systems and reaction conditions. researchgate.net

Directing groups are often employed to control the regioselectivity of these transformations. For instance, in the C3-H/C-H coupling of 2-substituted heterocyclopentadienes, directing groups at the C2 position, such as carboxylates, amides, and esters, have been utilized to direct functionalization to the C3 position. researchgate.net Similarly, removable directing groups like aldimines have been used in the Ru(0)-catalyzed C3-alkenylation of furan-2-carboxaldehydes. researchgate.net

In the case of this compound, the bromine atom and the methoxycarbonyl group will influence the regioselectivity of incoming reagents. The electron-withdrawing nature of the ester group will deactivate the furan ring towards electrophilic attack, while the bromine atom can act as a leaving group in cross-coupling reactions or direct metallation. The interplay of these electronic and steric effects will govern the regiochemical outcome of various transformations.

Stereoselectivity can be controlled by the choice of catalyst and reaction conditions. As mentioned earlier, in some nickel-catalyzed reactions, the addition of different bases can lead to nickel species with different valence states, which in turn can initiate distinct catalytic cycles leading to different stereoisomers. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and can offer deep insights into reaction mechanisms. The rate of a reaction can be influenced by the concentration of reactants, catalysts, and the temperature at which the reaction is carried out. For example, in the synthesis of methyl benzo[b]furan-3-carboxylates, a related class of compounds, kinetic studies have shown that the reaction time can be significantly reduced by increasing the temperature. clockss.org For instance, a catalytic cyclization that required 12 hours for complete conversion at room temperature was completed in just 1.5 hours at 100 °C. clockss.org

Understanding Solvent and Catalyst Effects on Reactivity

The choice of solvent and catalyst can have a profound impact on the outcome of a chemical reaction. In the synthesis of furanacrylate derivatives via a ruthenium-catalyzed reaction, the solvent was found to significantly affect the yield of the product. researchgate.net This highlights the importance of solvent screening in optimizing reaction conditions.

The catalyst itself is a critical component that dictates the reaction pathway and efficiency. In the synthesis of methyl benzo[b]furan-3-carboxylates, various copper and iron catalysts were investigated. clockss.org Copper catalysts such as CuI, Cu(OAc)₂, and CuSO₄·5H₂O were found to be highly effective, leading to high yields of the desired product. clockss.org In contrast, FeCl₃ proved to be much less effective, resulting in significantly lower yields. clockss.org The catalyst loading can also be optimized; in the copper-catalyzed cyclization, reducing the catalyst loading from 10 mol% to 1 mol% still gave a similar result, albeit with a slightly longer reaction time. clockss.org

The following table summarizes the effect of different catalysts on the yield of a model reaction for the synthesis of a benzo[b]furan-3-carboxylate, which provides insights into the types of catalyst effects that could be expected in reactions involving this compound.

Table 1: Effect of Catalyst on the Synthesis of a Methyl Benzo[b]furan-3-carboxylate Derivative

Entry Catalyst (mol%) Time (h) Yield (%)
1 CuI (10) 1.5 87
2 CuI (5) - ~87
3 CuI (1) - ~87
4 Cu(OAc)₂ - High
5 CuSO₄·5H₂O - Slightly Lower

Computational Chemistry and Theoretical Studies of Methyl 4 Bromofuran 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the electronic structure of methyl 4-bromofuran-3-carboxylate. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The electronic structure of the furan (B31954) ring is significantly influenced by its substituents: the electron-withdrawing carboxylate group and the bromine atom, which exhibits both inductive electron-withdrawing and resonance electron-donating effects. DFT calculations can precisely quantify these effects. For instance, studies on substituted furans have demonstrated that the nature and position of substituents dictate the aromaticity and reactivity of the furan ring. researchgate.netmdpi.com In this compound, the 4-bromo and 3-carboxylate groups are expected to modulate the electron density distribution across the furan ring, influencing its susceptibility to electrophilic or nucleophilic attack.

Global reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of a molecule's reactivity. These include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). For related furan compounds, these descriptors have been successfully used to rationalize their behavior in chemical reactions. researchgate.net

Table 1: Calculated Electronic Properties of Substituted Furans (Illustrative)

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Source
Furan-6.82.18.9 mdpi.com
2-Furoic Acid-7.2-1.55.7 nih.gov
Substituted Bromo-compound (analogue)---Data not available in search results

Note: This table is illustrative. Specific values for this compound would require dedicated calculations.

Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack. mdpi.com For this compound, these calculations would likely indicate the preferred positions for substitution or addition reactions on the furan ring.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. By locating transition states—the high-energy structures that connect reactants and products—researchers can calculate activation energies and gain a deeper understanding of reaction kinetics.

For reactions involving this compound, such as nucleophilic substitution of the bromine atom or reactions at the carboxylate group, computational modeling can be employed. Methods like QM/MM (Quantum Mechanics/Molecular Mechanics) are particularly useful for studying reactions in a solvent environment, providing a more realistic picture of the reaction pathway. acs.orgacs.org

For example, in a hypothetical nucleophilic aromatic substitution reaction, computational models could be used to compare the energetics of different proposed mechanisms, such as an addition-elimination pathway or a pathway involving a benzyne-like intermediate. The calculated transition state structures would reveal the key bond-breaking and bond-forming events.

Prediction of Reaction Outcomes and Selectivity

A significant application of computational chemistry is the prediction of reaction outcomes and selectivity (chemo-, regio-, and stereoselectivity). By comparing the activation energies of different possible reaction pathways, the most likely product can be identified.

In the context of this compound, which has multiple potentially reactive sites, predicting the selectivity of a given reaction is crucial. For instance, in a reaction with a strong base, will deprotonation occur at the methyl group of the ester, or will it lead to a reaction at the furan ring? Computational modeling can help answer such questions. Machine learning models, trained on large datasets of chemical reactions, are also emerging as a powerful tool for predicting reaction outcomes with high accuracy. nih.gov

Studies on the Diels-Alder reactions of substituted furans have shown that DFT calculations can successfully predict the regioselectivity and stereoselectivity of the cycloaddition. researchgate.netresearchgate.net Similar approaches could be applied to predict the outcomes of reactions involving this compound.

Application of Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying the electronic properties and reactivity of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of a molecule and its interactions with its environment over time. nih.gov

For a flexible molecule like this compound, which has a rotatable ester group, MD simulations can reveal the preferred conformations in different solvents or in the solid state. researchgate.netdntb.gov.ua This information is critical, as the conformation of a molecule can significantly impact its reactivity and biological activity. By simulating the motion of the atoms over time, MD can provide a dynamic picture of the molecule's behavior, which is often more representative of reality than a static picture from a single crystal structure. copernicus.orgnih.gov

Table 2: Torsional Angles in Substituted Furan Carboxylates (Illustrative)

Torsional AngleRange of Motion (degrees)Preferred ConformationSource
C2-C3-C(=O)-O--Data not available in search results
C3-C(=O)-O-CH3--Data not available in search results

Note: This table is illustrative. Specific values for this compound would require dedicated MD simulations.

Analysis of Non-Covalent Interactions within Molecular Assemblies

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in determining the structure and properties of molecular crystals and biological systems. rsc.orgacs.org The bromine atom in this compound can participate in halogen bonding, a directional interaction between the electrophilic region on the halogen atom and a nucleophilic site.

Computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the Hirshfeld surface, can be used to identify and characterize these weak interactions within the crystal lattice of this compound. acs.orgresearchgate.net Understanding these interactions is key to predicting crystal packing and polymorphism, which in turn affect the physical properties of the solid material. Studies on other halogenated organic compounds have demonstrated the importance of these non-covalent forces in dictating their supramolecular architecture. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For methyl 4-bromofuran-3-carboxylate, various NMR experiments can provide unambiguous evidence of its structure.

Due to the absence of specific, publicly available experimental NMR data for this compound, the following sections describe the expected spectral characteristics based on established principles and data from analogous furan (B31954) and aromatic ester compounds.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is anticipated to show distinct signals for the two furan protons and the methyl ester protons.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-2~8.0 - 8.2Doublet~1.5 - 2.5
H-5~7.4 - 7.6Doublet~1.5 - 2.5
-OCH₃~3.8 - 3.9SingletN/A

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying the chemical environment of each carbon atom.

Carbon Expected Chemical Shift (δ, ppm)
C=O (ester)~160 - 165
C-2~145 - 150
C-5~125 - 130
C-3~115 - 120
C-4~100 - 105
-OCH₃~51 - 53

Note: These are estimated values and can vary based on the solvent and experimental conditions.

To confirm the assignments from 1D NMR and to elucidate the full connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would be crucial to confirm the coupling between the H-2 and H-5 protons of the furan ring. A cross-peak between the signals corresponding to these two protons would definitively establish their scalar coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously assign the carbon signals of the furan ring by correlating the H-2 and H-5 signals to their respective C-2 and C-5 signals. The methyl proton signal would also show a correlation to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between the methyl protons (-OCH₃) and the ester carbonyl carbon (C=O), as well as the ester carbonyl carbon and the H-2 proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space. In this case, a NOESY experiment could show a through-space correlation between the methyl ester protons and the H-2 proton, providing further evidence for the proposed structure.

NMR spectroscopy is a powerful tool for distinguishing between isomers. For example, the constitutional isomer, methyl 5-bromofuran-2-carboxylate, would exhibit a different set of ¹H and ¹³C NMR chemical shifts and coupling patterns due to the different substitution on the furan ring. The coupling constant between the two furan protons would be larger (typically 3-4 Hz) in the 2,5-disubstituted isomer compared to the 3,4-disubstituted target molecule.

Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Expected HRMS Data:

Ion Calculated m/z
[C₆H₅⁷⁹BrO₃]⁺203.9422
[C₆H₅⁸¹BrO₃]⁺205.9402

Note: These values are calculated based on the exact masses of the most abundant isotopes.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). ESI-MS is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. The characteristic isotopic pattern of bromine would also be observable in the ESI-MS spectrum.

Expected ESI-MS Fragmentation Pattern:

While ESI is a soft technique, some fragmentation can be induced. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group.

Fragment Ion Description Expected m/z
[M - OCH₃]⁺Loss of the methoxy (B1213986) radical173/175
[M - COOCH₃]⁺Loss of the carbomethoxy group145/147

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Contexts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR and Raman Spectral Data:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
C=O (ester)Stretch1715-1730 orgchemboulder.comlibretexts.orgStrongModerate
C-O (ester)Stretch1250-1300 and 1000-1100 orgchemboulder.comlibretexts.orgStrongWeak-Moderate
Furan Ring C=CStretch~1550-1600ModerateModerate-Strong
Furan Ring C-O-CStretch~1000-1100 udayton.eduStrongWeak
Aromatic C-HStretch~3100-3150 libretexts.orgModerateModerate
C-BrStretch515-690 libretexts.orgModerate-StrongStrong
-CH₃Stretch~2950-3000ModerateModerate

The IR spectrum would be dominated by a strong absorption band for the C=O stretch of the ester group. The C-O stretching vibrations of the ester and the furan ring would also be prominent. In the Raman spectrum, the C=C stretching of the furan ring and the C-Br stretch are expected to show strong signals due to the polarizability changes during these vibrations. The complementary nature of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. While specific crystallographic data for this compound is not extensively published, studies on closely related furan-3-carboxylate derivatives provide significant insights into the solid-state conformation and intermolecular interactions that are likely to influence this compound class.

Research into the derivatives of furan-3-carboxylates, such as hydrazones, has utilized X-ray diffraction to confirm molecular geometry. researchgate.net For instance, the analysis of hydrazones formed from the reaction of acetyl-containing furan-3-carboxylates with substituted hydrazines has definitively established their E-configuration in the solid state. researchgate.net This is corroborated by NMR spectroscopy in solution, highlighting the power of combining analytical techniques. researchgate.net

In a representative study of a furan-3-carboxylate derivative, the crystal structure was determined, providing precise bond lengths and angles. The planarity of the furan ring and the orientation of the carboxylate and substituent groups are key parameters obtained from such analyses. These structural details are critical for understanding the molecule's reactivity, physical properties, and potential biological interactions.

Table 1: Crystallographic Data for a Representative Furan-3-Carboxylate Derivative

Parameter Value
Empirical Formula C₁₅H₁₄N₂O₄
Formula Weight 298.29
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.456(2)
b (Å) 12.893(3)
c (Å) 10.987(2)
β (°) 114.23(3)
Volume (ų) 1349.4(5)
Z 4
Density (calculated) (Mg/m³) 1.467

Note: Data presented is for a representative derivative, ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, to illustrate typical crystallographic parameters for related heterocyclic systems as specific data for this compound derivatives is not available in the cited sources. mdpi.com

The structural information gleaned from these studies, including dihedral angles between the furan ring and its substituents, provides a solid foundation for computational modeling and drug design efforts involving furan-3-carboxylate scaffolds.

Chromatographic and Separation Techniques for Purity Assessment and Isolation of Reaction Mixtures

Chromatographic methods are essential for the analysis and purification of this compound and its precursors. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, enabling both qualitative and quantitative assessment of purity, as well as isolation of the target compound from reaction byproducts and starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable furan derivatives. mdpi.comnih.gov In this technique, the sample is vaporized and separated on a capillary column before being detected by a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the eluted compounds. For furan derivatives, columns like the HP-5MS are commonly used. mdpi.comresearchgate.net Method development often involves optimizing the temperature program, injector temperature, and carrier gas flow rate to achieve adequate separation of isomers and related impurities. mdpi.com For instance, a method was developed to separate ten furan derivatives within 9.5 minutes using a GC-MS/MS system. mdpi.comnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique, particularly useful for less volatile or thermally labile compounds. The separation of furan derivatives has been achieved using various chiral and achiral stationary phases. nih.govmdpi.com For enantiomeric separation of chiral furan derivatives, chiral stationary phases (CSPs) based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate) are effective. nih.gov The choice of mobile phase (a mixture of solvents like hexane (B92381) and isopropanol) and its flow rate are critical for achieving resolution.

Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and preliminary purity assessment due to its simplicity and speed. For substituted phenylfuran derivatives, TLC on silica (B1680970) gel plates has been shown to effectively differentiate starting materials, intermediates, and products. chemicalpapers.com The choice of the developing solvent system is crucial for obtaining good separation, with different mixtures of non-polar and polar solvents being tested to optimize the resolution of spots on the plate. chemicalpapers.com

Table 2: Exemplary Chromatographic Conditions for Furan Derivative Analysis

Technique Stationary Phase Mobile Phase/Carrier Gas Detector Application Example
GC-MS HP-5MS (5% phenyl-methylpolysiloxane) mdpi.com Helium (1 mL/min) mdpi.com Mass Spectrometry (MS) Simultaneous analysis of furan and its alkyl derivatives. mdpi.com
HPLC Cellulose tris(3,5-dimethylphenylcarbamate) nih.gov Hexane/Isopropanol UV/MS Enantioseparation of chiral furan derivatives. nih.gov

| TLC | Silica Gel L 5/40 chemicalpapers.com | Benzene-ethyl acetate (B1210297) (19:1) chemicalpapers.com | UV light / Staining agent | Separation of substituted 5-(X-phenyl)-2-furaldehydes and alcohols. chemicalpapers.com |

The isolation of this compound from a reaction mixture typically involves column chromatography, a preparative form of liquid chromatography. After initial workup to remove bulk impurities, the crude product is loaded onto a silica gel column. A carefully selected solvent system (eluent) is then passed through the column, allowing for the separation of the desired product from other compounds based on their polarity. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure compound, which are then combined and concentrated to yield the isolated product.

Retrosynthetic Analysis and Strategic Planning for Methyl 4 Bromofuran 3 Carboxylate Target Molecules

Disconnection Strategies for Furan-Containing Systems

The synthesis of substituted furans can be approached in two main ways: functionalization of a pre-existing furan (B31954) ring or de novo construction of the ring from acyclic precursors. numberanalytics.com For methyl 4-bromofuran-3-carboxylate, both approaches present unique challenges and opportunities.

Approach 1: Functionalization of a Furan Precursor

A straightforward disconnection involves breaking the carbon-bromine (C-Br) and carbon-carbon (C-C) bonds of the substituents, leading back to the parent furan ring. However, direct electrophilic substitution on furan itself is often unselective. A more refined strategy starts with a monosubstituted furan.

Disconnecting from Methyl Furan-3-carboxylate: One potential retrosynthetic step is the disconnection of the C-Br bond, suggesting a bromination of methyl furan-3-carboxylate. However, the ester group is electron-withdrawing and deactivating, directing incoming electrophiles primarily to the C5 position. Therefore, achieving selective bromination at the C4 position would be challenging, making this a less favorable synthetic route.

Approach 2: De Novo Furan Ring Synthesis

More powerful strategies involve constructing the furan ring with the required substituents already in place or introduced during the cyclization process. youtube.com Classic methods like the Paal-Knorr and Feist-Bénary syntheses are central to this approach.

Feist-Bénary Synthesis Disconnection: This is a highly effective strategy for 3-carboxyfurans. The key disconnection is of the C2-O and C4-C5 bonds of the furan ring. This leads to an α-halocarbonyl compound and the enolate of a β-dicarbonyl compound. dntb.gov.ua For the target molecule, this translates to disconnecting to an α-bromo-ketone/aldehyde and a β-ketoester.

Paal-Knorr Synthesis Disconnection: This method involves the cyclization of a 1,4-dicarbonyl compound. youtube.com A disconnection of the C-O bonds in the furan ring reveals a 1,4-dicarbonyl precursor. While powerful, designing a suitable 1,4-dicarbonyl precursor for this compound can be complex.

The following table summarizes these primary disconnection strategies.

Disconnection StrategyPrecursors (Synthons)Corresponding ReagentsKey Transformation
C-Br Bond DisconnectionMethyl furan-3-carboxylateMethyl furan-3-carboxylate, Brominating agent (e.g., NBS, Br₂)Electrophilic Aromatic Substitution
Feist-Bénary Disconnectionα-halocarbonyl and β-ketoester enolateBromoacetaldehyde, Methyl acetoacetateBase-mediated condensation & cyclization
Paal-Knorr Disconnection1,4-Dicarbonyl compoundA suitably substituted 1,4-dicarbonyl compoundAcid-catalyzed cyclization/dehydration

Functional Group Interconversion (FGI) in Retrosynthesis

Functional Group Interconversion (FGI) is a crucial strategic tool that allows for the conversion of one functional group into another, often to facilitate a key bond-forming step or to manage chemoselectivity. ub.eduimperial.ac.uk In the context of this compound, FGI can be applied to both the ester and bromo substituents.

The Methyl Carboxylate Group: The most direct precursor to the methyl ester is the corresponding carboxylic acid. This FGI (Ester → Carboxylic Acid) is standard and typically achieved via Fischer esterification in the forward synthesis. The carboxylic acid itself could be derived from other functional groups, such as the hydrolysis of a nitrile or the oxidation of a hydroxymethyl group, providing further synthetic flexibility.

The Bromo Group: The bromine atom is typically installed via electrophilic bromination. The FGI in the retrosynthesis is C-Br → C-H. The success of this step in the forward synthesis depends heavily on the electronic nature of the furan ring and the directing effects of other substituents. ucl.ac.uk An alternative is to introduce the bromine atom as part of a starting material in a cyclization reaction, as in the Feist-Bénary approach using a brominated precursor. dntb.gov.ua

A convenient synthesis of furan-3-carboxylic acid derivatives has been reported involving the aromatization of a dihydrofuran precursor, followed by nucleophilic displacement of a trichloromethyl group. researchgate.net This highlights a powerful FGI where a C-CCl₃ group serves as a precursor to a carboxylic acid or its derivatives. researchgate.net

Target Functional GroupPrecursor Functional Group (via FGI)Forward Reaction
Methyl Carboxylate (-CO₂Me)Carboxylic Acid (-COOH)Fischer Esterification (MeOH, H⁺)
Carboxylic Acid (-COOH)Trichloromethyl (-CCl₃)Hydrolysis (e.g., NaOH)
Bromo (-Br) at C4Hydrogen (-H) at C4Electrophilic Bromination (e.g., NBS)

Chemo-, Regio-, and Stereoselective Synthetic Design

The successful synthesis of this compound hinges on controlling selectivity at several levels.

Regioselectivity: This is arguably the most significant challenge. The relative positions of the bromo and carboxylate groups (C4 and C3, respectively) must be precisely controlled. As mentioned, direct bromination of methyl furan-3-carboxylate is unlikely to be regioselective for the C4 position. ucl.ac.uk Therefore, synthetic strategies that build the regiochemistry into the ring-forming step are preferred. Cobalt-based metalloradical catalysis, for example, has been shown to achieve complete regioselectivity in the synthesis of polyfunctionalized furans from α-diazocarbonyls and terminal alkynes. nih.gov Similarly, magnesiation followed by reaction with electrophiles can offer a variable route to specifically substituted furans. researchgate.net

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. ucl.ac.uk For example, in a Feist-Bénary synthesis, the base should ideally promote the deprotonation of the β-dicarbonyl compound without causing unwanted side reactions with the α-halocarbonyl or the product. The choice of reducing or oxidizing agents in any step must be made to avoid affecting the ester or the furan ring itself. imperial.ac.uk Rhodium(III)-catalyzed reactions have demonstrated excellent chemoselectivity in the synthesis of furan-2(5H)-ones, where product selectivity could be controlled by the choice of solvent or additive. ucl.ac.uk

Stereoselectivity: For the aromatic target molecule itself, stereoselectivity is not a factor. However, it can be critical in the synthesis of intermediates, such as substituted tetrahydrofuran (B95107) precursors which are later aromatized. For instance, a synthesis strategy proceeding through a 2-alkylidenetetrahydrofuran would need to consider the stereochemistry of the exocyclic double bond, which could influence subsequent reactions. researchgate.net

Convergent and Divergent Synthesis Strategies

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the molecule independently and then joining them together near the end of the synthesis. nih.gov This approach is often more efficient for complex molecules. The Feist-Bénary synthesis is a prime example of a convergent strategy, where an α-halocarbonyl fragment and a β-ketoester fragment are synthesized separately and then combined in a single cyclization step to form the furan core. dntb.gov.ua

Divergent Synthesis: A divergent synthesis begins with a common intermediate that can be elaborated into a variety of different target molecules. nih.gov For example, one could envision a strategy starting with a 4-bromo-3-(trichloromethyl)furan intermediate. The trichloromethyl group could be converted into the carboxylic acid and then the methyl ester to yield the target molecule. researchgate.net Alternatively, it could be reacted with various amines to produce a library of furan-3-carboxamides, demonstrating a divergent approach from a single, highly functionalized precursor. researchgate.net

Synthesis StrategyDescriptionApplication to this compound
Convergent Two or more complex fragments are synthesized separately and then joined.Combining an α-bromoaldehyde derivative with a methyl ketoester derivative in a Feist-Bénary cyclization.
Divergent A common intermediate is used to generate a library of structurally related compounds.Synthesizing a 4-bromofuran intermediate that can be functionalized at C3 with an ester, amide, or other groups.

Future Perspectives and Emerging Research Directions

Sustainable Synthetic Routes

The chemical industry is undergoing a significant transformation, shifting from a reliance on crude oil to biomass as a primary resource. rsc.org This paradigm shift necessitates the development of biorefineries to replace traditional petroleum refineries. rsc.org Furan (B31954) derivatives, often referred to as furan platform chemicals (FPCs), are at the forefront of this green revolution as they can be directly derived from biomass sources like furfural (B47365) and 5-hydroxymethylfurfural. rsc.org The development of sustainable polymers from renewable resources has gained considerable attention, with a focus on creating materials that have a low environmental impact and are potentially biodegradable or recyclable. acs.org

Future research into the synthesis of methyl 4-bromofuran-3-carboxylate is expected to align with the principles of green chemistry. rsc.org This involves exploring pathways that utilize renewable feedstocks, minimize waste, and employ environmentally benign reagents and solvents. One promising area is the use of enzymatic polymerizations and bio-based monomers to create furan-based polyesters and polyamides. acs.org While direct enzymatic synthesis of this compound has not been extensively reported, the broader progress in enzymatic and whole-cell biocatalysis for furan derivatization suggests significant potential.

Key research directions will likely include:

Biocatalytic Approaches: Engineering enzymes or microbial pathways for the direct synthesis of the furan ring and subsequent regioselective bromination and esterification.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability while minimizing solvent usage and energy consumption.

Alternative Solvents: Investigating the use of green solvents such as ionic liquids (ILs), deep eutectic solvents (DESs), or supercritical fluids (like CO2) to replace conventional volatile organic compounds. acs.orgnih.gov

Synthetic StrategyPotential AdvantagesKey Research Focus
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources.Enzyme discovery and engineering, pathway elucidation.
Flow Chemistry Enhanced process control, improved safety, easy scalability.Reactor design, optimization of reaction parameters.
Green Solvents Reduced environmental impact, potential for catalyst recycling.Solvent selection, process integration.

Novel Catalytic Systems for Functionalization

The functionalization of the furan core is often challenging due to its sensitivity to acids, strong oxidants, and high temperatures. nih.govresearchgate.net This has spurred the development of new catalytic methods for the C-H functionalization of furans, a process often hailed as a "Holy Grail" of organic synthesis. nih.govresearchgate.net Transition-metal catalysis, particularly with palladium and rhodium, has shown significant promise in this area. acs.orgnih.gov

Future research will likely focus on creating more efficient, selective, and robust catalytic systems for modifying this compound. The bromine atom on the furan ring serves as a handle for cross-coupling reactions, but direct C-H functionalization at other positions could unlock novel synthetic pathways.

Emerging trends in this field include:

Advanced Palladium Catalysis: The development of palladium catalysts with sophisticated ligands, such as tetraphosphines, has enabled the direct arylation of furans at very low catalyst loadings (as low as 0.01 mol %). acs.org This approach is economically and environmentally attractive for creating arylated furan derivatives. acs.org

Rhodium(III)-Catalyzed Reactions: Cationic Rh(III) catalysts have been shown to be effective for the C-H functionalization and annulation of furan derivatives, enabling the synthesis of more complex heterocyclic systems without the need for an external oxidant. nih.gov

Heterogeneous Catalysis: The use of solid catalysts, such as zeolites and polyoxometalates (POMs), offers advantages in terms of catalyst stability, separation, and recyclability, aligning with green chemistry principles. nih.govfrontiersin.org However, challenges like catalyst leaching still need to be addressed. nih.govfrontiersin.org

Catalyst SystemReaction TypePotential Benefits
Palladium/Tetraphosphine C-H ArylationVery low catalyst loading, high efficiency. acs.org
Cationic Rhodium(III) C-H Functionalization/AnnulationOxidant-free conditions, access to complex heterocycles. nih.gov
Zeolites/POMs Dehydration, various transformationsHeterogeneous, recyclable, environmentally friendly. nih.gov

Advanced Applications in Complex Chemical Synthesis

Furan derivatives are recognized as important pharmacophores and are present in numerous biologically active compounds and pharmaceutical products. researchgate.netnih.gov They exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. nih.govwisdomlib.org The structure of this compound, with its multiple reaction sites, makes it a valuable intermediate for constructing complex molecular architectures. chemicalbook.com

Future applications will leverage the versatility of this compound as a scaffold in medicinal chemistry and materials science. The bromo-substituent is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various carbon-based fragments. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or alcohols.

Key areas for future applications include:

Drug Discovery: Serving as a key intermediate in the synthesis of novel therapeutic agents. nih.govchemicalbook.com Its furan core is a feature in compounds targeting a range of diseases. nih.govwisdomlib.org

Agrochemicals: Development of new pesticides and herbicides, leveraging the known biological activity of furan-containing molecules.

Organic Materials: Incorporation into polymers and functional materials to impart specific properties such as thermal stability or enhanced optical characteristics. chemicalbook.com The furan ring can act as a diene in Diels-Alder reactions, offering a route to complex, three-dimensional structures.

Theoretical Insights and Computational Prediction

Advances in computational chemistry provide powerful tools for understanding and predicting the properties and reactivity of molecules like this compound. researchgate.net Quantum chemical methods can be used to model stable and unstable intermediates, study molecular interactions, and elucidate reaction mechanisms. researchgate.net

Future research will increasingly integrate computational studies with experimental work to accelerate the discovery and development process. High-level calculations, such as the Gaussian 4 (G4) compound model, can accurately predict thermochemical properties like enthalpy of formation, as well as molecular geometries, rotational constants, and spectroscopic data. researchgate.net

Specific areas where computational chemistry will be impactful include:

Reaction Mechanism Elucidation: Simulating reaction pathways for catalytic functionalization to understand selectivity and optimize conditions.

Prediction of Properties: Calculating electronic, spectroscopic (IR, NMR), and physicochemical properties to guide synthetic efforts and predict the characteristics of new materials.

Virtual Screening: In the context of drug discovery, computational docking studies can predict the binding affinity of molecules derived from this compound to biological targets.

Computational MethodApplicationPredicted Parameters
Gaussian 4 (G4) Theory Thermochemistry & StructureEnthalpy of formation, bond lengths/angles, rotational constants. researchgate.net
Density Functional Theory (DFT) Reactivity & SpectroscopyReaction energy profiles, IR/NMR spectra, electronic properties.
Molecular Docking Drug DiscoveryBinding modes and affinities to protein targets.

Q & A

Q. What are the recommended synthetic routes for methyl 4-bromofuran-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves three steps: (1) formation of the furan core via cyclization of a diketone or enol ether precursor, (2) bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions, and (3) esterification of the carboxylic acid intermediate. Optimization includes controlling temperature (0–25°C for bromination to avoid overhalogenation) and using catalysts like DMAP for esterification. Reaction progress should be monitored via TLC or in situ FTIR to track functional group transformations .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify the furan ring (δ 7.2–7.8 ppm for aromatic protons) and ester group (δ 3.7–3.9 ppm for methoxy).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+ at m/z 219.95 for C6_6H5_5BrO3_3).
  • X-ray Crystallography : Single-crystal analysis (using SHELXL or Mercury ) resolves bromine positioning and ring planarity.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for synthetic batches) .

Q. How can purification challenges (e.g., brominated byproducts) be mitigated during synthesis?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates brominated isomers. Recrystallization from ethanol/water (1:3 v/v) improves yield purity. For persistent impurities, preparative HPLC with a chiral stationary phase resolves enantiomeric byproducts .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?

Use SHELXL’s refinement tools to adjust thermal parameters and validate against the IUCr’s structure-validation guidelines . For example, furan ring puckering amplitudes (calculated via Cremer-Pople coordinates ) should align with DFT-optimized geometries. Mercury’s void analysis identifies disordered solvent molecules that may distort bond lengths.

Q. What strategies address low yields in bromination steps, and how are competing reaction pathways analyzed?

  • Mechanistic Studies : Use 81^{81}Br NMR to track bromine incorporation and identify intermediates.
  • Kinetic Modeling : Compare Arrhenius parameters (Ea_a, ΔS) for electrophilic vs. radical pathways using stopped-flow UV-Vis spectroscopy.
  • Competitive Reactions : Introduce radical scavengers (e.g., TEMPO) to suppress undesired pathways. Optimize NBS stoichiometry (1.1–1.3 equivalents) to minimize di-bromination .

Q. How can the compound’s conformational flexibility impact its reactivity in cross-coupling reactions?

The furan ring’s puckering (quantified via Cremer-Pople coordinates ) influences steric accessibility of the 4-bromo substituent. Use DFT calculations (B3LYP/6-311+G(d,p)) to map energy barriers for rotational isomers. Experimental validation via variable-temperature NMR (VT-NMR) identifies dominant conformers under reaction conditions .

Q. What computational methods predict biological activity or material properties of derivatives?

  • Docking Studies : AutoDock Vina models interactions with enzymatic targets (e.g., kinases) using the bromine as a halogen-bond donor.
  • QSAR : Train models on electronic parameters (HOMO-LUMO gaps, Hammett σp_p) to correlate substituent effects with bioactivity .
  • Crystal Engineering : Mercury’s packing-similarity tool screens for co-crystallization candidates with enhanced conductivity or luminescence.

Q. How are high-throughput crystallography pipelines applied to study derivatives?

Automated structure solution (SHELXC/D/E ) paired with robotic crystallization (e.g., Gryphon LCP) accelerates screening. Use the Cambridge Structural Database (CSD) to benchmark derived bond angles/planarity against known furan analogs .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between experimental and computational bond angles?

  • Error Sources : Check for crystal packing effects (e.g., hydrogen bonding distorting the furan ring) using Mercury’s intermolecular interaction maps .
  • Method Calibration : Compare DFT functionals (e.g., M06-2X vs. ωB97X-D) for accuracy in modeling bromine’s electron-withdrawing effects. Validate against gas-phase electron diffraction data, if available .

Q. What statistical approaches resolve conflicting bioactivity data across studies?

  • Meta-Analysis : Apply hierarchical clustering to IC50_{50} values from diverse assays, weighted by experimental reliability (e.g., cell-line specificity).
  • Bayesian Modeling : Identify outliers attributable to solvent polarity or assay pH using posterior probability distributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.